molecular formula C5H12N2O3 B087144 1,3-Bis(methoxymethyl)urea CAS No. 141-07-1

1,3-Bis(methoxymethyl)urea

Cat. No. B087144
CAS RN: 141-07-1
M. Wt: 148.16 g/mol
InChI Key: XKALZGSIEJZJCZ-UHFFFAOYSA-N
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Patent
US04153596

Procedure details

36.3 parts of β-(2,2,6,6-tetramethylpiperidine-4-yl)amino-propionic acid hydrazide are dissolved in 100 parts of toluene, followed by the dropwise addition of 28.2 parts of 93% methoxymethyl isocyanate. After stirring for 1 hour at 25° C., the deposit is filtered off under suction. The filter residue is stirred with 300 parts of petroleum ether and refiltered under suction. 48 parts of colourless crystals melting at 62° to 65° C. are left after drying.
Name
β-(2,2,6,6-tetramethylpiperidine-4-yl)amino-propionic acid hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
28.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)CC(NCC[C:11]([NH:13]N)=[O:12])CC(C)(C)N1.[CH3:18][O:19][CH2:20][N:21]=[C:22]=[O:23].[C:24]1(C)C=CC=CC=1>>[CH3:18][O:19][CH2:20][NH:21][C:22](=[O:23])[NH:13][CH2:11][O:12][CH3:24]

Inputs

Step One
Name
β-(2,2,6,6-tetramethylpiperidine-4-yl)amino-propionic acid hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(NC(CC(C1)NCCC(=O)NN)(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
28.2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCN=C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 hour at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the deposit is filtered off under suction
STIRRING
Type
STIRRING
Details
The filter residue is stirred with 300 parts of petroleum ether
WAIT
Type
WAIT
Details
48 parts of colourless crystals melting at 62° to 65° C. are left
CUSTOM
Type
CUSTOM
Details
after drying

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COCNC(NCOC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.